

# Application Notes: Spectroscopic Characterization of 1-(2,3-Dimethylphenyl)ethanone and Its Derivatives

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## Compound of Interest

Compound Name: **1-(2,3-Dimethylphenyl)ethanone**

Cat. No.: **B195851**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-(2,3-Dimethylphenyl)ethanone** is an aromatic ketone that serves as a valuable intermediate in organic synthesis.<sup>[1]</sup> Its derivatives, particularly chalcones and other heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.<sup>[2][3][4]</sup> Accurate structural elucidation and characterization of these molecules are paramount for understanding structure-activity relationships (SAR) and advancing drug discovery efforts.

This document provides a comprehensive guide to the spectroscopic characterization of **1-(2,3-Dimethylphenyl)ethanone** and a representative derivative using standard analytical techniques. It includes detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

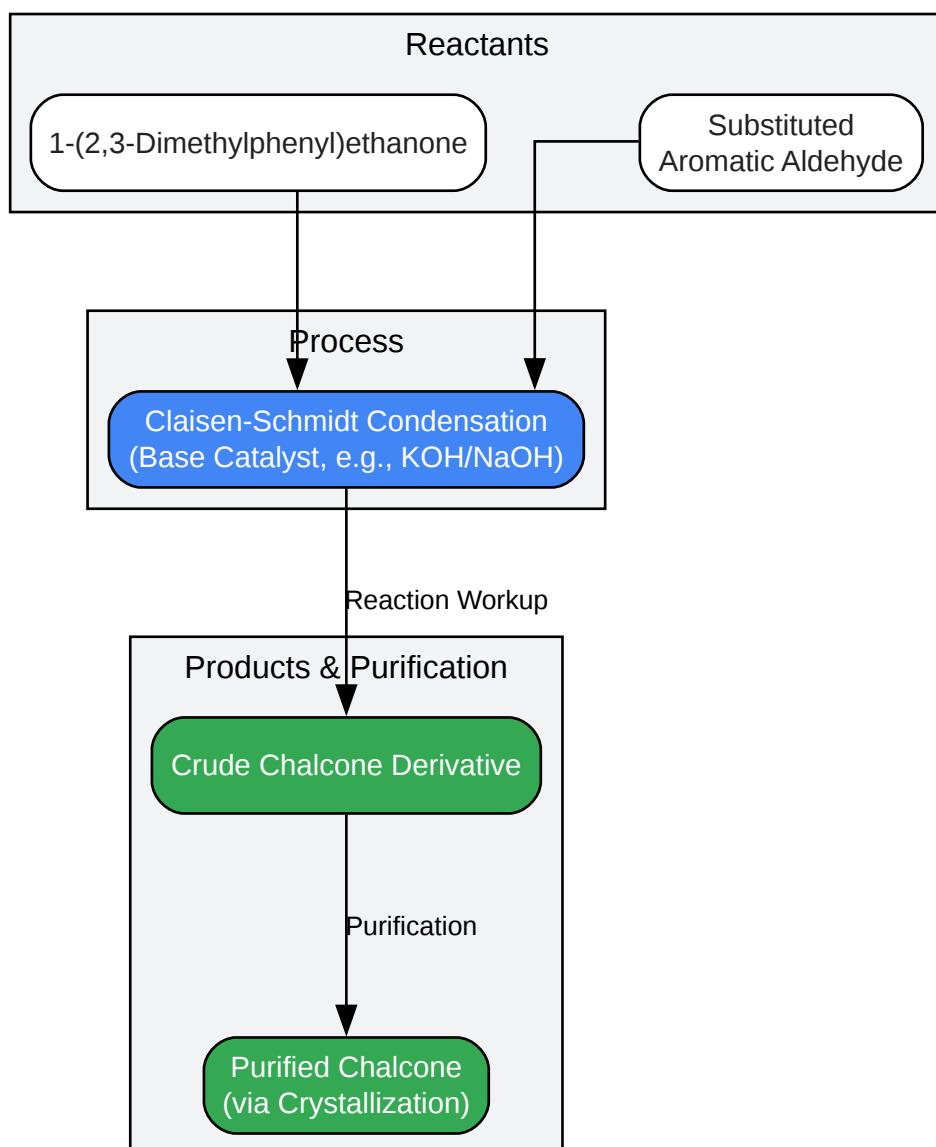
## Part 1: Physicochemical Properties of 1-(2,3-Dimethylphenyl)ethanone

The parent compound, **1-(2,3-Dimethylphenyl)ethanone**, is the primary starting material for the synthesis of its derivatives. Its fundamental properties are summarized below.

Property	Value	Reference
Chemical Formula	$C_{10}H_{12}O$	<a href="#">[5]</a>
Molecular Weight	148.21 g/mol	<a href="#">[6]</a>
CAS Number	2142-71-4	<a href="#">[5]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[6]</a>
Boiling Point	236.65 °C at 760 mmHg	<a href="#">[7]</a>
Density	0.965 g/cm <sup>3</sup>	<a href="#">[7]</a>

## Part 2: Synthesis and Characterization of a Chalcone Derivative

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of derivatives synthesized from acetophenones.[\[8\]](#) They are typically prepared via a Claisen-Schmidt condensation reaction between an aromatic ketone (e.g., **1-(2,3-Dimethylphenyl)ethanone**) and an aromatic aldehyde.[\[9\]](#)



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Caption: Workflow for the synthesis of chalcone derivatives.

## Part 3: Spectroscopic Data for a Representative Derivative

The following tables summarize the expected spectroscopic data for a representative chalcone derivative: (E)-1-(2,3-dimethylphenyl)-3-phenylprop-2-en-1-one. This data is compiled based on characteristic values for similar structures found in the literature.<sup>[3][8][9]</sup>

Table 1:  $^1\text{H}$  NMR (Proton NMR) Data (Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.2	Multiplet	~10H	Aromatic protons (Ar-H) & Vinylic protons (-CH=CH-)
~2.5	Singlet	3H	Acetyl group methyl protons (-COCH <sub>3</sub> )
~2.3	Singlet	3H	Aromatic methyl protons (Ar-CH <sub>3</sub> )
~2.1	Singlet	3H	Aromatic methyl protons (Ar-CH <sub>3</sub> )

Table 2:  $^{13}\text{C}$  NMR (Carbon NMR) Data (Solvent:  $\text{CDCl}_3$ , Frequency: 101 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~198.0	Carbonyl carbon (C=O)
~120.0 - 145.0	Aromatic & Vinylic carbons (Ar-C, -CH=CH-)
~55.0	Methoxy group carbon (-OCH <sub>3</sub> ) (if present as a substituent)
~26.5	Acetyl group methyl carbon (-COCH <sub>3</sub> )
~20.0, ~15.0	Aromatic methyl carbons (Ar-CH <sub>3</sub> )

Table 3: FT-IR (Infrared Spectroscopy) Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2980 - 2850	Medium	Aliphatic C-H stretch (from methyl groups)
~1660	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated ketone)[3]
~1600 - 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~980	Strong	Trans C-H bend (out-of-plane) of the vinyl group

Table 4: UV-Vis (Ultraviolet-Visible Spectroscopy) Data (Solvent: Ethanol or Dichloromethane)

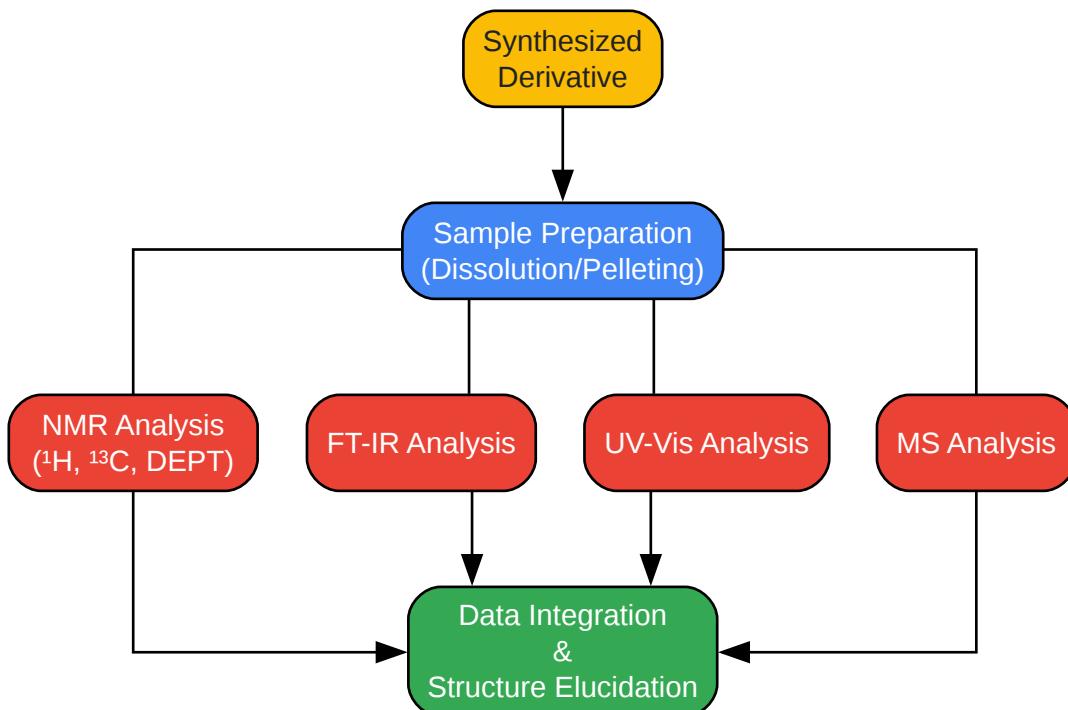
$\lambda_{\text{max}}$ (nm)	Transition	Description
~300 - 320	$\pi \rightarrow \pi$	Corresponds to the extended conjugation of the cinnamoyl system.[10]
~250 - 270	$\pi \rightarrow \pi$	Corresponds to the aromatic benzoyl system.

Table 5: Mass Spectrometry (MS) Data (Technique: Electron Ionization - EI)

m/z Value	Interpretation
[M]+	Molecular ion peak corresponding to the exact mass of the compound.
[M-15]+	Loss of a methyl group (-CH <sub>3</sub> ).
[M-43]+	Loss of the acetyl group (-COCH <sub>3</sub> ).
Base Peak	The most intense peak, often a stable fragment (e.g., the tropylium ion or a substituted benzoyl cation).

## Part 4: Detailed Experimental Protocols

Accurate and reproducible data acquisition requires standardized protocols.



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Caption: General workflow for spectroscopic analysis.

### 1. Protocol for NMR Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Methodology:
  - Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
  - Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
  - $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
  - $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ , more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.[\[11\]](#)
  - Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the  $^1\text{H}$  NMR signals and reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

## 2. Protocol for FT-IR Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology:
  - Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
  - Sample Preparation (Liquid/Oil): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

- Background Scan: Place the KBr pellet holder (or clean salt plates) in the spectrometer and run a background scan to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups (e.g., C=O, C=C, C-H).

### 3. Protocol for UV-Vis Spectroscopy

- Objective: To investigate the electronic transitions within conjugated systems.
- Methodology:
  - Sample Preparation: Prepare a dilute solution of the compound (typically 10<sup>-4</sup> to 10<sup>-6</sup> M) in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or dichloromethane).
  - Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
  - Data Acquisition: Place the cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-600 nm) to record the absorbance.
  - Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) and note the corresponding absorbance values. This provides information about the extent of conjugation in the molecule.[12]

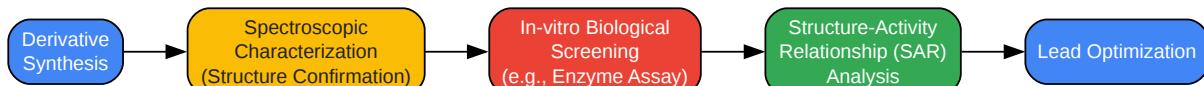
### 4. Protocol for Mass Spectrometry

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:
  - Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

- Method Selection: Choose an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used to clearly identify the molecular ion, especially in high-resolution mass spectrometry (HRMS).
- Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.
- Data Analysis: Identify the molecular ion peak ( $[M]^+$  or  $[M+H]^+$ ). Analyze the major fragment ions to deduce the structure of different parts of the molecule. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

## Part 5: Relevance in Drug Development

The spectroscopic characterization of novel **1-(2,3-Dimethylphenyl)ethanone** derivatives is a critical step in the drug discovery pipeline. For instance, certain ethanone derivatives have been identified as inhibitors of the MCR-1 enzyme, which confers resistance to colistin, a last-resort antibiotic.[13][14] A clear understanding of the synthesized structure is essential to establish a reliable structure-activity relationship (SAR) and to optimize lead compounds for improved potency and pharmacokinetic properties.



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Caption: Logical flow from synthesis to lead optimization.

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